2-(2-(4-Chloro-3-nitrobenzylidene)hydrazinyl)-2-oxo-N-(o-tolyl)acetamide
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Overview
Description
2-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide is a complex organic compound with the molecular formula C16H13ClN4O4 This compound is characterized by the presence of a hydrazino group, a nitro group, and a chloro-substituted benzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 2-methylphenylhydrazine, followed by the reaction with oxalic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can result in various substituted benzylidene derivatives.
Scientific Research Applications
2-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydrazino group can also form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-(3-chloro-4-nitrobenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide
- 2-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide
- 2-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazino]-N-(4-ethylphenyl)-2-oxoacetamide
Uniqueness
The uniqueness of 2-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chloro-3-nitrobenzylidene moiety, combined with the 2-methylphenyl group, makes it a valuable compound for various research applications.
Properties
CAS No. |
765904-81-2 |
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Molecular Formula |
C16H13ClN4O4 |
Molecular Weight |
360.75 g/mol |
IUPAC Name |
N'-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-N-(2-methylphenyl)oxamide |
InChI |
InChI=1S/C16H13ClN4O4/c1-10-4-2-3-5-13(10)19-15(22)16(23)20-18-9-11-6-7-12(17)14(8-11)21(24)25/h2-9H,1H3,(H,19,22)(H,20,23)/b18-9+ |
InChI Key |
WGBCECRVJMKICL-GIJQJNRQSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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